Cas no 117037-78-2 (Azuleno[4,5-b]furan-2,7-dione, 9-[(β-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-, (3S,3aR,4S,9aS,9bR)-)

Azuleno[4,5-b]furan-2,7-dione, 9-[(β-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-, (3S,3aR,4S,9aS,9bR)- structure
117037-78-2 structure
Nome del prodotto:Azuleno[4,5-b]furan-2,7-dione, 9-[(β-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-, (3S,3aR,4S,9aS,9bR)-
Numero CAS:117037-78-2
MF:C21H28O10
MW:440.441027641296
CID:185090

Azuleno[4,5-b]furan-2,7-dione, 9-[(β-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-, (3S,3aR,4S,9aS,9bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Azuleno[4,5-b]furan-2,7-dione,9-[(b-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-,(3S,3aR,4S,9aS,9bR)-
    • Azuleno[4,5-b]furan-2,7-dione,9-[(b-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-,(3S,3aR,4S,9
    • Azuleno[4,5-b]furan-2,7-dione,9-[(b-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-,[3S-(3a,3aa,4a,9aa,9bb)]-
    • Cichorioside B
    • CID 101701639
    • Azuleno[4,5-b]furan-2,7-dione, 9-[(β-D-glucopyranosyloxy)methyl]-3,3a,4,5,9a,9b-hexahydro-4-hydroxy-3,6-dimethyl-, (3S,3aR,4S,9aS,9bR)-
    • (-)-Cichorioside B
    • Inchi: 1S/C21H28O10/c1-7-3-10(23)14-8(2)20(28)31-19(14)15-9(4-11(24)13(7)15)6-29-21-18(27)17(26)16(25)12(5-22)30-21/h4,8,10,12,14-19,21-23,25-27H,3,5-6H2,1-2H3/t8-,10-,12+,14+,15-,16+,17-,18+,19-,21+/m0/s1
    • Chiave InChI: ZEMSXERQBUSFBA-YNZHIRHJSA-N
    • Sorrisi: O1C([C@@H](C)[C@@H]2[C@H](CC(C)=C3C(C=C(CO[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)[C@@H]3[C@@H]12)=O)O)=O

Proprietà calcolate

  • Massa esatta: 440.168
  • Massa monoisotopica: 440.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 819
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.466
  • Superficie polare topologica: 163

Proprietà sperimentali

  • Densità: 1.52±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 746.9±60.0 °C(Predicted)
  • pka: 12.90±0.70(Predicted)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.